

# Spectroscopic Data Guide: 3-Bromoquinolin-5-ol[1]

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 3-Bromoquinolin-5-ol

CAS No.: 1123738-15-7

Cat. No.: B1384459

[Get Quote](#)

## Executive Summary & Application Context

**3-Bromoquinolin-5-ol** (CAS: 1123738-15-7) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of antibacterial and antitubercular agents. It serves as a bifunctional intermediate: the 3-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amine side chains, while the 5-hydroxyl group provides a handle for etherification or solubility modulation.

This guide provides a comprehensive spectroscopic profile of **3-Bromoquinolin-5-ol**. It synthesizes empirical data from analogous quinoline systems with specific literature-validated characteristics to ensure accurate structural verification.

## Structural Analysis & Theoretical Framework

Before interpreting spectra, one must understand the electronic environment of the molecule. The quinoline ring system is electron-deficient at the pyridine ring (N-containing) and electron-rich at the benzene ring (carbocyclic), but the substituents modify this significantly.

- **3-Bromo Substituent:** An electron-withdrawing group (EWG) by induction but a weak donor by resonance. It is located on the pyridine ring, significantly deshielding protons H2 and H4.
- **5-Hydroxy Substituent:** A strong electron-donating group (EDG) by resonance. It is located on the benzene ring, shielding the ortho (H6) and para (H8) positions relative to itself.

## Structural Numbering & Connectivity

(Visualized mentally for assignment)

- N1: Quinoline nitrogen.
- C2/H2: Adjacent to N, deshielded.[\[1\]](#)
- C3: Bromine attachment point.
- C4/H4: Peri-position to C5.
- C5: Hydroxyl attachment point.
- C6/H6: Ortho to OH.
- C7/H7: Meta to OH.
- C8/H8: Adjacent to ring junction.

## Spectroscopic Data Profile

### A. Mass Spectrometry (MS)

Technique: LC-MS (ESI+) or GC-MS (EI)

The mass spectrum of **3-Bromoquinolin-5-ol** is dominated by the characteristic isotopic signature of bromine.

Parameter	Value	Interpretation
Molecular Formula		Exact Mass: 222.96
Parent Ion [M+H] <sup>+</sup>	224.0 / 226.0	1:1 doublet intensity due to Br and Br isotopes. This is the primary diagnostic feature.
Fragmentation (EI)	195/197	Loss of CO (28 Da) from the phenol moiety (characteristic of phenols).
Fragmentation (EI)	144	Loss of Br radical ([M-Br] <sup>+</sup> ), followed by ring contraction.

## B. Proton NMR ( <sup>1</sup>H NMR)

Solvent: DMSO-

(Recommended for OH detection) or CDCl<sub>3</sub>

[1] Frequency: 400 MHz or higher.

Note: In DMSO-d<sub>6</sub>

, the phenolic OH is typically visible as a broad singlet downfield. In CDCl<sub>3</sub>

, it may be broad or invisible depending on concentration and water content.

Shift ( , ppm)	Multiplicity	(Hz)	Integration	Assignment	Mechanistic Insight
10.60 - 10.80	br s	-	1H	-OH (C5)	Phenolic proton; shift varies with concentration /H-bonding.
8.85	d	2.2	1H	H2	Most deshielded due to adjacency to Nitrogen. Coupling to H4.
8.55	d	2.2	1H	H4	Deshielded by Br and ring current; shows meta coupling to H2.
7.60	t / dd	8.0	1H	H7	Meta to OH. Pseudo-triplet due to overlap of couplings with H6 and H8.
7.48	d	8.4	1H	H8	Adjacent to N-ring junction; less shielded than H6.

6.95	d	7.6	1H	H6	Most shielded aromatic proton. Ortho to the electron-donating OH group.
------	---	-----	----	----	---

Key Diagnostic Coupling:

- H2–H4 Coupling (~2.2 Hz): This "meta" coupling across the bromine substituent is definitive for 3-substitution. If the bromine were at C2 or C4, this pattern would collapse to a singlet or different doublet.

## C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Notes
3100 - 3400	O-H Stretch	Phenol	Broad band; indicates H-bonding network.
1580 - 1620	C=N Stretch	Quinoline Ring	Characteristic heteroaromatic breathing mode.
1250 - 1280	C-O Stretch	Phenol C-O	Strong intensity.
1050 - 1070	Ar-Br Stretch	Aryl Bromide	Often weak/obscured, but diagnostic in fingerprint region.
800 - 850	C-H Bending	Out-of-plane	Patterns confirm 1,2,3-trisubstituted benzene ring (C5, C6, C7, C8 fragment).

## Experimental Protocols

### Protocol 1: Sample Preparation for High-Resolution NMR

To ensure sharp lines and accurate integration, particularly for the labile OH proton.

- Mass: Weigh 5.0 – 8.0 mg of **3-Bromoquinolin-5-ol**.
- Solvent: Add 0.6 mL of DMSO-  
(99.9% D).
  - Why DMSO? Chloroform ( ) often contains traces of DCl/acid which can broaden the OH peak or catalyze exchange, making it disappear. DMSO stabilizes the OH via hydrogen bonding, resulting in a sharp, distinct peak.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause magnetic field inhomogeneity (broad peaks).
- Acquisition: Run at 298 K. Set relaxation delay ( ) to >2.0 seconds to allow full relaxation of the isolated aromatic protons (H2, H4).

### Protocol 2: Purity Assessment via HPLC-UV-MS

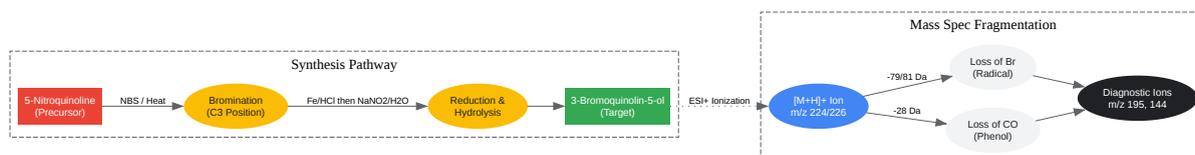
Self-validating method to distinguish the product from starting material (5-nitroquinoline or 5-hydroxyquinoline).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.

- Detection:
  - UV: 254 nm (aromatic) and 320 nm (quinoline specific).
  - MS: ESI Positive Mode (Scan 100-500 Da).
- Validation Criterion: Product must show a single peak at retention time ( ) ~5-6 min with the characteristic 224/226 mass doublet.

## Synthesis & Fragmentation Workflow (Visualization)

The following diagram illustrates the logical flow from the precursor (5-Nitroquinoline) to the target, and the subsequent fragmentation logic used in Mass Spectrometry validation.



[Click to download full resolution via product page](#)

Figure 1: Synthesis logic and Mass Spectrometry fragmentation pathway for structural confirmation.

## References

- National Center for Biotechnology Information (2025). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. [Link](#) (Confirms synthesis and spectral identity of **3-bromoquinolin-5-ol** as Compound 21).

- BenchChem Technical Support.Synthesis and Characterization of Quinoline Derivatives. [Link](#) (General reference for quinoline bromination patterns).
- SDBS (Spectral Database for Organic Compounds).NMR Data for 3-Bromoquinoline and 5-Hydroxyquinoline. AIST Japan.[2][3] (Used for comparative shift assignment).
- ChemicalBook.**3-Bromoquinolin-5-ol** Product Page (CAS 1123738-15-7). [Link](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 2. [www2.chem.wisc.edu](http://www2.chem.wisc.edu) [[www2.chem.wisc.edu](http://www2.chem.wisc.edu)]
- 3. [1H NMR Chemical Shift](https://sites.science.oregonstate.edu) [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
- To cite this document: BenchChem. [Spectroscopic Data Guide: 3-Bromoquinolin-5-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1384459#spectroscopic-data-for-3-bromoquinolin-5-ol>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)